

crotamiton molecular pathways oxidative stress resistance

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Compound Focus: Crotamiton

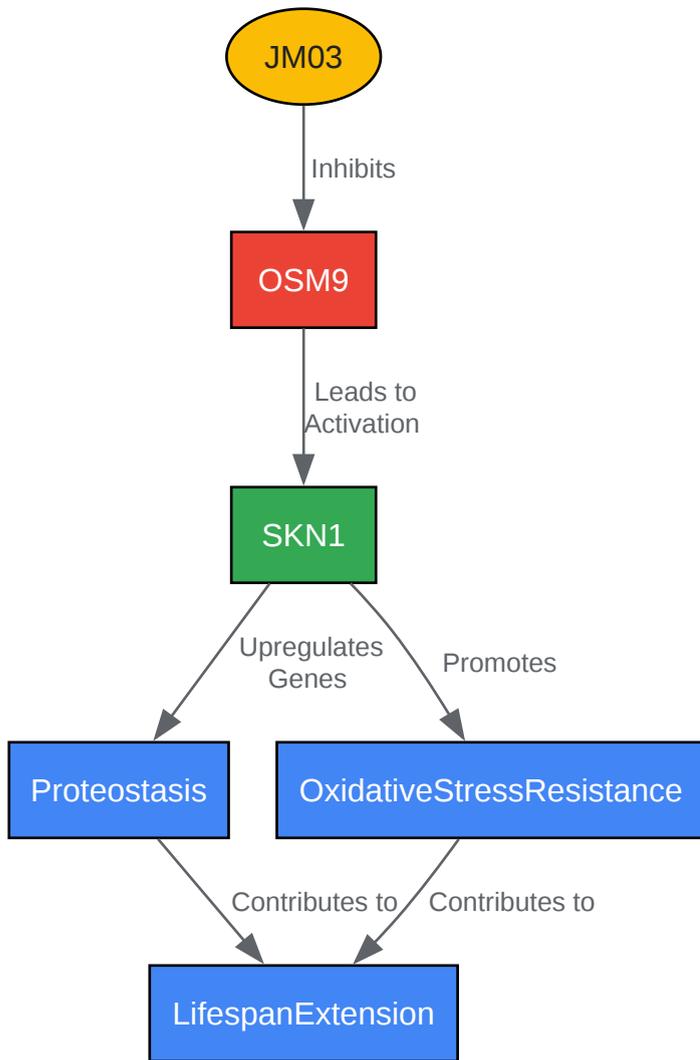
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Molecular Pathways to Oxidative Stress Resistance

The core mechanism involves the inhibition of the OSM-9 channel, a TRPV-type ion channel, which triggers a cascade leading to enhanced stress resistance and proteostasis. The diagram below summarizes this pathway.



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JM03 acts through OSM-9 inhibition and SKN-1 activation.

Key Experimental Findings & Data

The following tables summarize core experimental data that established the biological effects of **Crotamiton** and JM03.

Table 1: Lifespan Extension in *C. elegans*

Compound / Treatment	Effect on Mean Lifespan (vs. Control)	Key Genetic Dependence
Crotamiton (400 μ M)	Significant extension ($p < 0.01$) [1]	OSM-9
JM03	Greater extension than Crotamiton ($p < 0.01$) [1]	OSM-9
JM03 (without FUdR*)	Lifespan extension confirmed [1]	Not specified
osm-9 null mutants	Lifespan extension (mimics drug effect) [1]	N/A

FUdR: 5-Fluorodeoxyuridine, a compound sometimes used in lifespan assays.

Table 2: Stress Resistance and Proteostasis Phenotypes

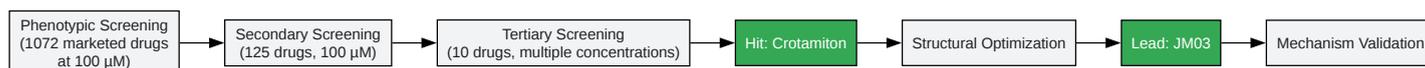
Assay Type	Experimental Finding
Oxidative Stress Resistance	JM03 improved the ability of nematodes to resist oxidative stress through OSM-9, but not the related protein OCR-2 [1] [2].
Hypertonic Stress Resistance	JM03 improved hypertonic stress resistance via OSM-9 [1] [2].
Proteostasis (Reduced Protein Aggregation)	JM03 treatment reduced the aggregation of a polyglutamine (Q35) protein model in <i>C. elegans</i> [1] [2].

Research and Experimental Protocols

The key findings were established through a standardized research workflow and specific experimental protocols.

High-Level Research Workflow

The discovery was made through a multi-stage screening and validation process, visualized in the flowchart below.



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Drug screening and lead compound identification workflow.

Key Experimental Methodologies

- **Lifespan Assay in *C. elegans*:** Conducted at 20°C using 60 synchronized adult worms per group. 5-Fluorodeoxyuridine (FUdR) was often added to prevent progeny production. Worms were checked every 1-2 days and considered dead if unresponsive to touch. Survival data was analyzed with log-rank tests [1].
- **Stress Resistance Assays:**
 - **Oxidative Stress:** Worms were transferred to plates containing a lethal dose of hydrogen peroxide (e.g., 4-5 mM) and survival was monitored over time [1].
 - **Hypertonic Stress:** Worms were placed on high-salt plates (e.g., 400 mM NaCl) and survival was scored [1].
- **Mechanism Validation via Genetic Mutants:** The specific role of OSM-9 was confirmed by testing JM03 in mutant worm strains where the *osm-9* gene was deleted or non-functional. The failure of JM03 to extend lifespan or improve stress resistance in these mutants confirms OSM-9 as the primary target [1].
- **Proteostasis Assay (PolyQ Aggregation):** A worm strain expressing a fusion protein with 35 glutamine repeats (Q35::YFP) was used. The extent of fluorescent protein aggregation in the presence or absence of JM03 was quantified using microscopy, showing that JM03 treatment reduced aggregate formation [1].

JM03: An Optimized Derivative with Enhanced Activity

Structural optimization of **Crotamiton** led to JM03, a more potent compound [1].

- **Structural Change:** The **ortho-methyl group on the benzene ring of Crotamiton** was replaced with an **ortho-fluoro group** [1] [2].
- **Rationale:** Introducing fluorine can enhance a compound's biological activity, metabolic stability, and chemical stability [1].
- **Efficacy:** JM03 showed **significantly greater lifespan extension** in *C. elegans* compared to the original **Crotamiton** molecule [1].

Conclusions and Research Prospects

Current evidence shows that **Crotamiton** and JM03 inhibit the OSM-9 TRPV channel to activate SKN-1, enhancing oxidative stress resistance and proteostasis to extend lifespan in *C. elegans* [1] [2]. A primary research focus would be to validate this mechanism in mammalian models and further refine the structure of JM03 to improve its drug-like properties.

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References

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